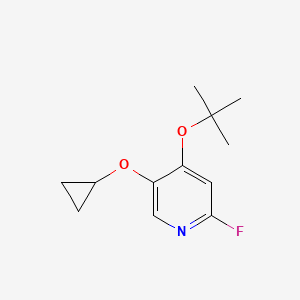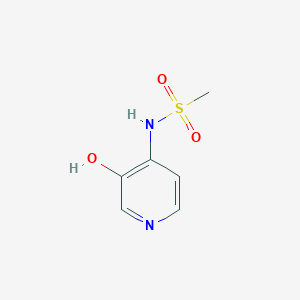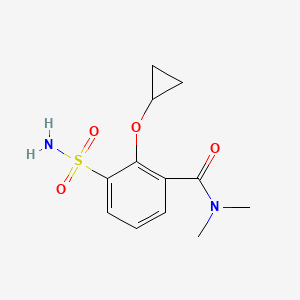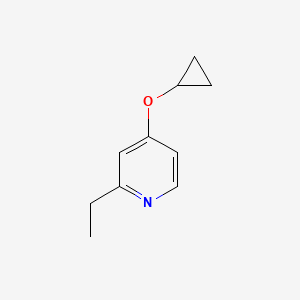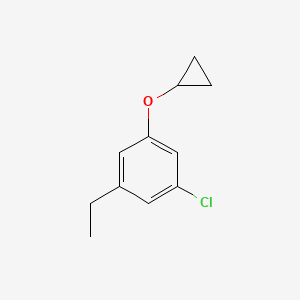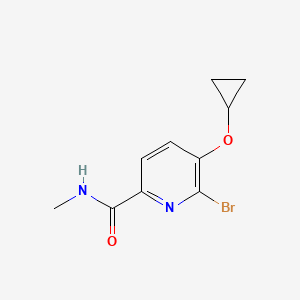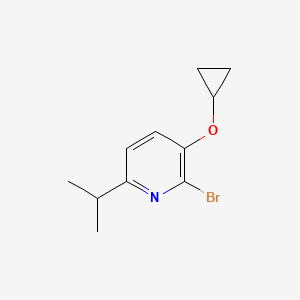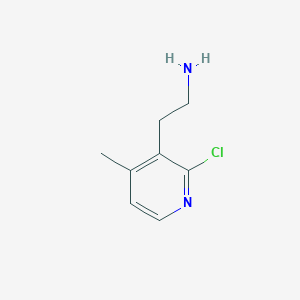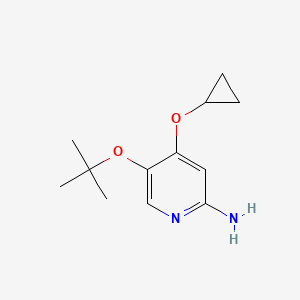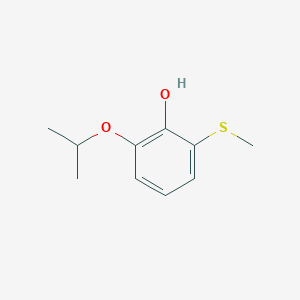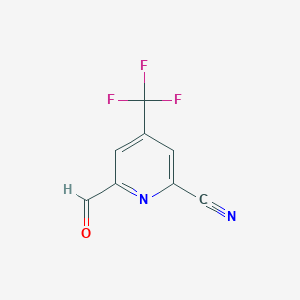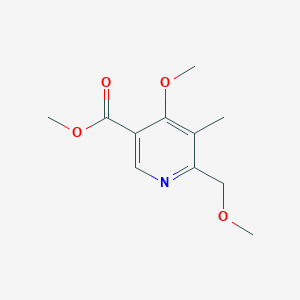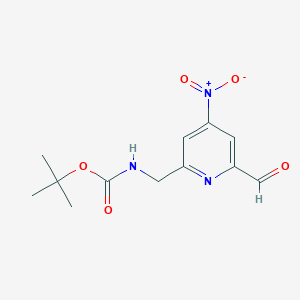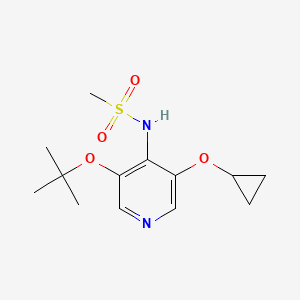
N-(3-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanesulfonamide: is a complex organic compound that features a pyridine ring substituted with tert-butoxy and cyclopropoxy groups, as well as a methanesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the tert-butoxy and cyclopropoxy groups through selective substitution reactions. The methanesulfonamide group can be introduced via sulfonamide formation reactions, often using methanesulfonyl chloride and an appropriate amine under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones.
Reduction: The methanesulfonamide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butoxy group may yield tert-butyl alcohol or tert-butyl ketone, while reduction of the methanesulfonamide group may yield the corresponding amine.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Mécanisme D'action
The mechanism of action of N-(3-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The methanesulfonamide group can interact with active sites of enzymes, while the pyridine ring and its substituents can enhance binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Tert-butoxy-3-oxopropyl) glycine: This compound shares the tert-butoxy group and has similar synthetic routes.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have similar structural features and are used in similar applications, such as kinase inhibitors.
Uniqueness
N-(3-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanesulfonamide is unique due to the combination of its substituents, which confer specific chemical properties and potential biological activities. The presence of both tert-butoxy and cyclopropoxy groups on the pyridine ring, along with the methanesulfonamide moiety, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C13H20N2O4S |
|---|---|
Poids moléculaire |
300.38 g/mol |
Nom IUPAC |
N-[3-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]pyridin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C13H20N2O4S/c1-13(2,3)19-11-8-14-7-10(18-9-5-6-9)12(11)15-20(4,16)17/h7-9H,5-6H2,1-4H3,(H,14,15) |
Clé InChI |
RNZKVEQQAGBNGY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C(=CN=C1)OC2CC2)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


